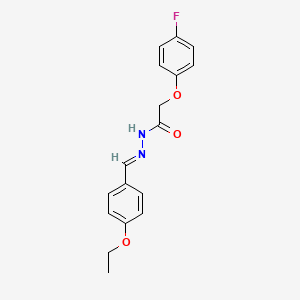
N-(2,6-diisopropylphenyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives involves intricate chemical processes designed to integrate specific functional groups, achieving desired molecular structures. Studies highlight the versatility of synthesis methods, including salt metathesis and reactions involving different ligands to produce compounds with specific configurations and coordination environments (Rabe et al., 2003).
Molecular Structure Analysis
The molecular structure of "N-(2,6-diisopropylphenyl)-N'-phenylurea" and its derivatives reveals a variety of coordination geometries and conformations. For instance, studies on related compounds have shown structures ranging from distorted square-pyramidal to trigonal-prismatic coordination environments, highlighting the influence of ligand systems and metal coordination on the molecular geometry (Rabe et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives often result in the formation of complexes with unique reactivities and properties. The process of creating these complexes involves careful manipulation of reactants and conditions to achieve desired outcomes, such as specific coordination structures or the introduction of functional groups (Rabe et al., 2003).
Physical Properties Analysis
The physical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. These properties are determined through comprehensive analytical techniques, including X-ray crystallography and spectroscopy, providing insights into the compound's stability and interactions (Jeon et al., 2014).
Chemical Properties Analysis
The chemical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives encompass reactivity, stability, and interaction with various reagents. These properties are pivotal in determining the compound's suitability for specific applications and its behavior under different chemical conditions. Studies on related compounds have explored their reactivity patterns, highlighting the roles of substituents and molecular structure in influencing chemical behaviors (Rabe et al., 2003).
Applications De Recherche Scientifique
Enhanced Bioremediation Techniques
Research has demonstrated the potential of cyclodextrin-based bioremediation technologies to significantly enhance the mineralization of phenylurea herbicides like diuron in contaminated soils. This approach involves the use of hydroxypropyl-β-cyclodextrin (HPBCD) to increase the bioavailability of such herbicides, coupled with a bacterial consortium capable of complete biodegradation, leading to almost complete mineralization of the herbicide in soil systems, a marked improvement over previous methods that achieved incomplete mineralization (Villaverde et al., 2012).
Soil and Water Contamination Studies
Investigations into the degradation of isoproturon (a phenylurea herbicide) in soil have shown that its breakdown is significantly influenced by factors such as temperature and water content. These studies contribute to a better understanding of the leaching risks of such herbicides to groundwater resources, highlighting the importance of soil properties in the degradation process (Alletto et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGROQBDTIFHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)